molecular formula C8H14O3 B3344484 cis-3-Methoxycyclohexanecarboxylicacid CAS No. 73873-52-6

cis-3-Methoxycyclohexanecarboxylicacid

Cat. No.: B3344484
CAS No.: 73873-52-6
M. Wt: 158.19 g/mol
InChI Key: KAWNRNMMEKTYGM-RQJHMYQMSA-N
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Description

cis-3-Methoxycyclohexanecarboxylic acid: is an organic compound with the molecular formula C8H14O3 It is a derivative of cyclohexane, where a methoxy group is attached to the third carbon and a carboxylic acid group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methoxycyclohexanecarboxylic acid typically involves the methoxylation of cyclohexanecarboxylic acid. One common method includes the reaction of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of cis-3-Methoxycyclohexanecarboxylic acid may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and controlled reaction environments helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-Methoxycyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexanecarboxylic acids.

Scientific Research Applications

cis-3-Methoxycyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Methoxycyclohexanecarboxylic acid involves its interaction with specific molecular targets. The methoxy group and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

  • trans-3-Methoxycyclohexanecarboxylic acid
  • cis-4-Methoxycyclohexanecarboxylic acid
  • trans-4-Methoxycyclohexanecarboxylic acid

Comparison:

  • Structural Differences: The position and orientation of the methoxy and carboxylic acid groups differ among these compounds, leading to variations in their chemical and physical properties.
  • Reactivity: The cis and trans isomers exhibit different reactivity patterns due to steric and electronic effects.
  • Applications: While all these compounds have potential applications in synthesis and research, cis-3-Methoxycyclohexanecarboxylic acid is unique due to its specific structural configuration, which may offer distinct advantages in certain applications.

Properties

IUPAC Name

(1R,3S)-3-methoxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWNRNMMEKTYGM-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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